{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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Overview
Description
(1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound that features a triazole ring linked to a tetrahydrofuran moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran moiety.
Final Assembly: The final step involves linking the triazole and tetrahydrofuran units through a methylene bridge, often using a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Medically, (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- (1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine
- N-methyl-1-(tetrahydrofuran-2-yl)methanamine
Uniqueness
Compared to similar compounds, (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine stands out due to its triazole ring, which imparts unique chemical and biological properties. The presence of the tetrahydrofuran moiety further enhances its versatility in various applications.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[1-(oxolan-2-ylmethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4O/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8/h5,8H,1-4,6,9H2 |
InChI Key |
VNVLDCZIOFIQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)CN |
Origin of Product |
United States |
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